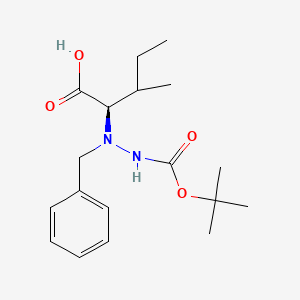
(2R)-2-(1-Benzyl-2-boc-hydrazinyl)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid: is a complex organic compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid typically involves multiple steps:
Formation of the Hydrazine Derivative: The initial step involves the reaction of a suitable hydrazine derivative with a benzyl halide to form the benzyl hydrazine intermediate.
Protection of the Hydrazine Group: The hydrazine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected hydrazine.
Coupling with the Amino Acid: The Boc-protected hydrazine is then coupled with (2R)-3-methylpentanoic acid using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Boc protection step, which has been shown to be more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group.
Reduction: Reduction reactions can also occur, especially at the carbonyl group.
Substitution: The benzyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
Oxidation: Oxidized derivatives of the hydrazinyl group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid can be used as a building block for the synthesis of more complex molecules. Its Boc-protected hydrazine group makes it a valuable intermediate in peptide synthesis.
Biology
The compound’s hydrazinyl group can interact with various biological molecules, making it useful in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can be used in the development of new drugs, particularly those targeting enzymes or receptors that interact with hydrazine derivatives.
Industry
In the material science industry, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid exerts its effects depends on its interaction with molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The Boc group provides steric protection, allowing the compound to reach its target without premature reaction.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(1-Benzylhydrazinyl)-3-methylpentanoic acid: Lacks the Boc protection, making it more reactive but less stable.
(2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-ethylpentanoic acid: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and interaction with biological targets.
Uniqueness
The presence of the Boc group in (2R)-2-(1-Benzyl-2-(tert-butoxycarbonyl)hydrazinyl)-3-methylpentanoic acid makes it unique by providing steric protection, enhancing its stability, and allowing for selective reactions in complex synthetic pathways.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/t13?,15-/m1/s1 |
InChI Key |
VOVAEVRERZBTPA-AWKYBWMHSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















